Alpha-Nootkatol belongs to the class of compounds known as terpenoids, specifically sesquiterpenes. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to two other carbon atoms. The compound's chemical formula is , and its structure features multiple chiral centers, contributing to its stereoisomeric forms.
Alpha-Nootkatol can be synthesized through various methods, including:
The chemical reactions involved typically require controlled conditions to optimize yield and purity. For instance, biotransformation processes may involve specific pH levels and temperatures conducive to microbial activity.
The molecular structure of alpha-nootkatol features a complex arrangement with several chiral centers. Its stereochemistry plays a crucial role in its physical properties and biological activities. The compound's three-dimensional configuration can be represented by its structural formula:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed for structural elucidation. For example, typical NMR data would reveal distinct chemical shifts corresponding to different hydrogen environments within the molecule.
Alpha-Nootkatol participates in various chemical reactions typical for alcohols, including:
These reactions are crucial for modifying the compound for specific applications in fragrances or food additives.
The mechanism of action for alpha-nootkatol primarily involves its interaction with olfactory receptors due to its volatile nature. Upon inhalation or application, it binds to specific receptors in the nasal cavity, triggering sensory responses associated with its aromatic properties. Additionally, its biological activities may include antimicrobial properties, which are under investigation for potential applications in food preservation and safety.
These properties make alpha-nootkatol suitable for various industrial applications.
Alpha-Nootkatol is utilized in several fields:
α-Nootkatol (chemical name: (2R,4R,4aS,6R)-4,4a-dimethyl-6-(prop-1-en-2-yl)-3,4,4a,5,6,7-hexahydronaphthalen-2-ol) is a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol. Its structure features a decalin-like bicyclic framework with a tertiary alcohol group at the C2 position and an isopropenyl substituent at C6. The compound's stereochemistry is critical to its biological activity and organoleptic properties, distinguishing it from other stereoisomers like β-nootkatol (C2 epimer) [1] [4].
IUPAC nomenclature designates it as 4α,4aα-dimethyl-6β-(1-methylethenyl)-2,3,4,4a,5,6,7,8-octahydronaphthalene-2β-ol, though it is synonymously known as 2-epinootkatol, 2β-hydroxyvalencene, or cis-nootkatol [1]. Its structure has been confirmed via NMR spectroscopy, revealing key proton couplings and carbon environments essential for identification [4].
Table 1: Key Identifiers of α-Nootkatol
Property | Value/Descriptor |
---|---|
IUPAC Name | (2R,4R,4aS,6R)-4,4a-dimethyl-6-(prop-1-en-2-yl)-3,4,4a,5,6,7-hexahydronaphthalen-2-ol |
Molecular Formula | C₁₅H₂₄O |
Molecular Weight | 220.35 g/mol |
CAS Registry Number | 506-10-1 |
ChEBI ID | CHEBI:142043 |
Synonyms | 2-epinootkatol; cis-nootkatol; 2β-hydroxyvalencene |
α-Nootkatol was first identified during mid-20th-century investigations into the heartwood of the Nootka cypress (Callitropsis nootkatensis, syn. Chamaecyparis nootkatensis). Swedish chemists Gunhild and Holger Erdtman isolated it in the 1950s while studying sesquiterpenoids responsible for the wood's durability and insect resistance [5] [8]. The species name nootkatensis originated from a misinterpretation of the term "nuutkaa" (meaning "to circle around") used by the Nuu-chah-Nulth people of Canada's Pacific Northwest during James Cook’s 1778 voyage [7].
Taxonomic confusion persisted around the tree (initially classified as Cupressus, later Chamaecyparis or Xanthocyparis), paralleling uncertainties in compound identification. α-Nootkatol was subsequently detected in grapefruit peel oil and the fruits of Alpinia oxyphylla, linking it to citrus aroma biosynthesis [1] [5]. Its role as a biosynthetic intermediate to (+)-nootkatone—the key grapefruit flavor compound—was established in the 1980s [2] [8].
α-Nootkatol is a direct precursor to (+)-nootkatone, a highly valued sesquiterpene ketone responsible for grapefruit aroma. This oxidation occurs via a two-step enzymatic pathway:
Enzymes mediating this transformation include cytochrome P450 monooxygenases (e.g., CYP450 BM3 mutants) and alcohol dehydrogenases (e.g., SyADH from Sphingomonas yanoikuyae). The C2 hydroxyl group of α-nootkatol is stereospecifically oxidized, with cis-nootkatol (α-form) showing distinct metabolic kinetics compared to trans-nootkatol (β-form) [3] [8]. The structural proximity to valencene is evident in their shared eremophilane skeleton, though α-nootkatol’s oxygen functionalization enhances its polarity and reactivity [5].
Table 2: Structural and Functional Comparison of Key Sesquiterpenoids
Compound | Structure | Role in Pathway | Natural Sources |
---|---|---|---|
(+)-Valencene | Bicyclic sesquiterpene with isopropenyl | Biosynthetic precursor | Orange peel (Citrus sinensis) |
α-Nootkatol | C2-hydroxylated valencene derivative | Key intermediate | Nootka cypress, Alpinia oxyphylla |
(+)-Nootkatone | C2-oxidized ketone | Final aroma compound | Grapefruit, fermented valencene |
Microbial biotransformation studies reveal that α-nootkatol often accumulates during valencene-to-nootkatone conversion due to kinetic bottlenecks in the second oxidation step. Engineered enzyme fusions (e.g., P450 BM3-SyADH) improve electron transfer efficiency, increasing nootkatone yields by 1.7-fold compared to isolated enzymes [3]. Nevertheless, regioselectivity challenges persist, as some P450 isoforms produce odorless polyoxygenated byproducts [8].
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